

Preparation of Safingol for Experimental Use: Application Notes and Protocols

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Compound of Interest

Compound Name: *Safingol*

Cat. No.: *B048060*

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These application notes provide detailed protocols for the preparation of **Safingol** (L-threo-Dihydrosphingosine), a potent inhibitor of protein kinase C (PKC) and sphingosine kinase (SphK), for both in vitro and in vivo experimental use. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.

Chemical Properties and Storage

A summary of **Safingol**'s key chemical properties is presented in the table below.

Property	Value
Formal Name	(2S,3S)-2-amino-1,3-octadecanediol
Synonyms	L-threo-Dihydrosphingosine, L-threo-Sphinganine
Molecular Formula	C ₁₈ H ₃₉ NO ₂
Molecular Weight	301.5 g/mol
CAS Number	15639-50-6
Appearance	Crystalline solid
Storage Temperature	-20°C
Stability	≥ 4 years at -20°C

Quantitative Data Summary

The following table summarizes key quantitative data for **Safingol** from various experimental settings.

Parameter	Cell Line/Model	Value	Reference
IC ₅₀ (PKC α inhibition)	Human PKC α	40 μ M	[1]
IC ₅₀ (³ H-phorbol dibutyrate binding)	Purified rat brain PKC	31 μ M	[1]
IC ₅₀ (Enzymatic activity)	Purified rat brain PKC	37.5 μ M	[1]
Effective Concentration (Cell Viability Reduction)	H295R (Adrenocortical Carcinoma)	5 μ M (72h)	[2]
Effective Concentration (Cell Viability Reduction)	JIL-2266 (Adrenocortical Carcinoma)	4 μ M (72h)	[2]
Effective Concentration (Cell Viability Reduction)	MUC-1 (Adrenocortical Carcinoma)	3 μ M (72h)	[2]
Effective Concentration (Cell Viability Reduction)	TVBF-7 (Adrenocortical Carcinoma)	8 μ M (72h)	[2]
Apoptosis Induction (Caspase 3/7 activity)	H295R	7.5 μ M (24h)	[2]
Apoptosis Induction (Caspase 3/7 activity)	JIL-2266	4 μ M (24h)	[2]
Apoptosis Induction (Caspase 3/7 activity)	MUC-1	5 μ M (24h)	[2]
Apoptosis Induction (Caspase 3/7 activity)	TVBF-7	8 μ M (24h)	[2]
Maximum Tolerated Dose (in vivo)	Human Clinical Trial (with Cisplatin)	840 mg/m ² (IV infusion)	[3]
Preclinical Dose (in vivo)	Rats	10 or 20 mg/kg (IV)	[4]

Experimental Protocols

I. In Vitro Preparation of Safingol Stock Solution

This protocol describes the preparation of a **Safingol** stock solution for use in cell culture-based assays.

Materials:

- **Safingol** (crystalline solid)
- Dimethyl sulfoxide (DMSO), cell culture grade
- Ethanol, absolute
- Sterile, nuclease-free microcentrifuge tubes
- Calibrated pipettes and sterile, filtered pipette tips
- Vortex mixer
- Optional: Sonicator

Procedure:

- Pre-warming of Solvent: Gently warm the DMSO or ethanol to room temperature.
- Weighing **Safingol**: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of **Safingol** powder and place it into a sterile microcentrifuge tube.
- Dissolution:
 - Add a minimal volume of the chosen solvent (DMSO or ethanol) to the **Safingol** powder to create a concentrated stock solution. A common stock concentration is 10 mM.
 - To prepare a 10 mM stock solution, dissolve 3.015 mg of **Safingol** in 1 mL of solvent.
 - Vortex the solution vigorously until the **Safingol** is completely dissolved. If necessary, brief sonication can aid in dissolution.

- Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube. This is particularly important for long-term storage and use in cell culture.
- Aliquoting and Storage:
 - Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C. Stock solutions are stable for up to 3 months at -20°C.[\[1\]](#)

Note on Solvent Choice and Concentration in Media:

- **Safingol** is soluble in ethanol at 10 mg/mL and in DMSO at 5 mg/mL.[\[5\]](#)
- When preparing working solutions for cell-based assays, the final concentration of the organic solvent in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[\[6\]](#) Always include a vehicle control (medium with the same final concentration of solvent) in your experiments.

II. In Vivo Preparation of Safingol for Administration

Due to its low water solubility, **Safingol** requires a specific formulation for in vivo administration. This protocol describes the preparation of a **Safingol** solution for intravenous (IV) or intraperitoneal (IP) injection in animal models.

Materials:

- **Safingol**
- DMSO
- Sterile saline (0.9% NaCl)
- Sterile microcentrifuge tubes or vials
- Calibrated pipettes and sterile pipette tips

Procedure:

- Preparation of **Safingol** Stock Solution: Prepare a concentrated stock solution of **Safingol** in DMSO as described in the in vitro protocol.
- Dilution for Injection:
 - On the day of injection, thaw an aliquot of the **Safingol** stock solution.
 - Dilute the stock solution with sterile saline to the desired final concentration for injection.
 - It is crucial to add the DMSO stock solution to the saline dropwise while vortexing to prevent precipitation of the **Safingol**.
 - The final concentration of DMSO in the injected solution should be minimized, ideally below 10%, to reduce potential toxicity.
- Administration: Administer the freshly prepared **Safingol** solution to the animals via the desired route (e.g., IV or IP).

Alternative Formulation for In Vivo Use (Emulsion):

For studies requiring a more stable formulation, an emulsion similar to that used in clinical trials can be prepared.^[7]

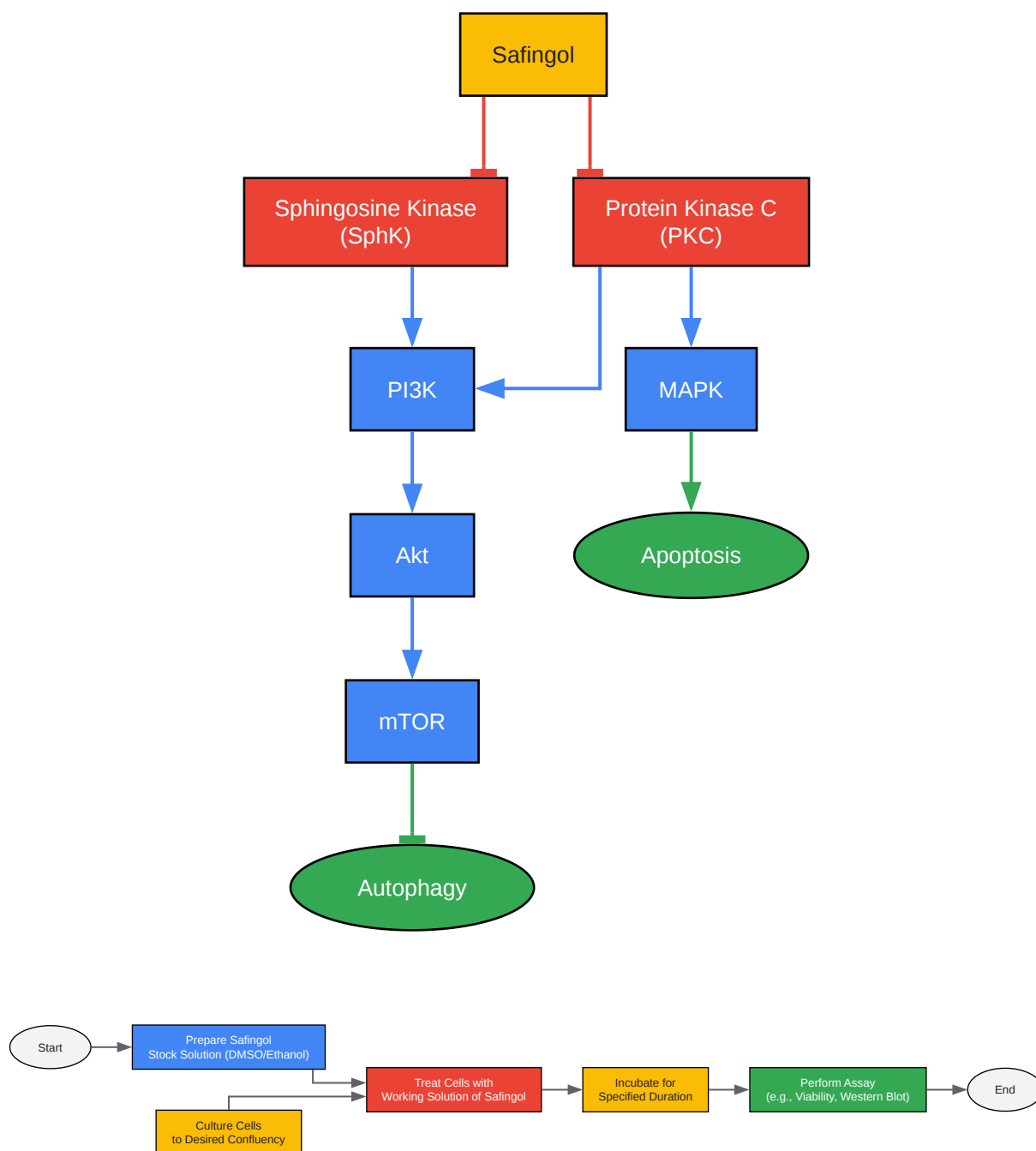
Materials:

- **Safingol**
- Egg Phospholipids (e.g., Lipoid 80)
- Dextrose
- Lactic acid
- Water for injection
- Homogenizer

Procedure:

- Prepare an oil phase by dissolving **Safingol** and egg phospholipids in a suitable solvent.
- Prepare an aqueous phase containing dextrose and lactic acid in water for injection.
- Mix the oil and aqueous phases and homogenize to form a stable emulsion.
- The final concentration can be adjusted with normal saline.

Signaling Pathway and Experimental Workflow Diagrams



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